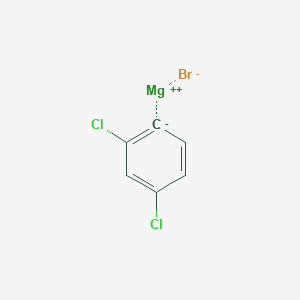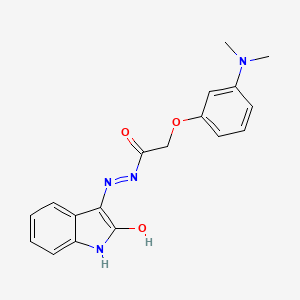
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is a fluorinated organic compound characterized by the presence of a phenylisocyanate group and a hexafluoropropoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate typically involves the reaction of 3-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hexafluoropropoxy group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.
Polymerization Reactions: The compound can be used as a monomer in the synthesis of fluorinated polymers, where the isocyanate group reacts with diols or diamines to form polyurethanes or polyureas.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of ureas.
Alcohols: For the formation of carbamates.
Water: For the formation of carbamic acids. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
科学研究应用
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high chemical resistance and low surface energy.
作用机制
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the hexafluoropropoxy group, which can enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles reacting with the compound.
相似化合物的比较
Similar Compounds
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate: Characterized by the presence of a hexafluoropropoxy group.
3-(Trifluoromethoxy)-phenylisocyanate: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.
3-(Pentafluoroethoxy)-phenylisocyanate: Contains a pentafluoroethoxy group instead of a hexafluoropropoxy group.
Uniqueness
The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties, such as increased electrophilicity and enhanced stability. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated polymers and bioactive molecules.
属性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)







